Fluphenazine sulfoxide
Overview
Description
Fluphenazine sulfoxide is a derivative of fluphenazine, a phenothiazine antipsychotic medicine used to treat psychotic disorders such as schizophrenia . It has the molecular formula C22H26F3N3O2S and a molecular weight of 453.52 .
Synthesis Analysis
Fluphenazine sulfoxide can be synthesized from fluphenazine dihydrochloride. In one method, 500 mg of fluphenazine dihydrochloride was dissolved in 25 ml of water, and a calculated amount of oxone was added .Molecular Structure Analysis
The molecular structure of fluphenazine sulfoxide is characterized by a phenothiazine ring system . The compound has a trifluoromethyl group attached to the phenothiazine ring, and a piperazine side chain attached to the nitrogen in the para position .Chemical Reactions Analysis
Fluphenazine sulfoxide has been used in analytical studies to understand the effects of sulfoxidation on the stability and behavior of related organic compounds . It has also been examined for its role in the synthesis of complex molecules with unique properties .Scientific Research Applications
Neuropharmacology
Fluphenazine sulfoxide is a metabolite of Fluphenazine, a drug widely used in the treatment of psychotic illnesses .
Application
Fluphenazine and its metabolites, including Fluphenazine sulfoxide, have been studied for their distribution in various tissues of rats, including the brain, liver, kidney, and fat .
Method of Application
Rats were given oral doses of Fluphenazine dihydrochloride daily for 15 days. The levels of Fluphenazine and its metabolites in various tissues were then assayed using specific and sensitive radioimmunoassays .
Oncology
Fluphenazine sulfoxide has been studied for its potential applications in cancer therapy .
Application
Several studies suggest that the repurposing of Fluphenazine for cancer therapy may be a promising approach, as this drug proved to reduce the viability of diverse cancer cell lines .
Method of Application
The cytotoxic effect of Fluphenazine has been studied in various human cancer cells, including lung, breast, colon, liver, brain, leukemia, oral, ovarian, and skin cancer .
Results
Fluphenazine may regulate the cell cycle, reduce cell proliferation, and cause apoptosis in several types of cancer cells. It was also found that this drug is able to target cancer-related proteins, such as ABCB1 and P-glycoprotein as well as to regulate the Akt and Wnt signaling pathways .
Safety And Hazards
Fluphenazine sulfoxide is classified as having acute oral toxicity (Category 3, H301) and reproductive toxicity (Category 1A, H360). It is toxic if swallowed and may damage fertility or the unborn child. Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPPOFUTIWYLNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937326 | |
Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluphenazine sulfoxide | |
CAS RN |
1674-76-6 | |
Record name | Fluphenazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-{3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl}-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPHENAZINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V73CQS9VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.